molecular formula C8H5BrClN B572256 2-(4-Bromo-3-chlorophenyl)acetonitrile CAS No. 1259023-29-4

2-(4-Bromo-3-chlorophenyl)acetonitrile

Cat. No.: B572256
CAS No.: 1259023-29-4
M. Wt: 230.489
InChI Key: QPUYVYUBRXYIII-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 4-bromo-3-chlorophenyl group.

Preparation Methods

The synthesis of 2-(4-Bromo-3-chlorophenyl)acetonitrile typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-(4-Bromo-3-chlorophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-(4-Bromo-3-chlorophenyl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it is designed to interact with, such as enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-3-chlorophenyl)acetonitrile include:

The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and potential for further chemical modifications compared to its analogs .

Properties

IUPAC Name

2-(4-bromo-3-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUYVYUBRXYIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732530
Record name (4-Bromo-3-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259023-29-4
Record name (4-Bromo-3-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanide (10.91 g, 222.52 mmol) in water (10 mL) was added to a solution of chloroform (20 mL) of N-benzyl-N,N-diethylethanaminium chloride (25.3 g, 111.26 mmol). 1-Bromo-4-(bromomethyl)-2-chlorobenzene (31.64 g, 111.26 mmol) in chloroform (5 mL) was added dropwisely at room temperature. The mixture was stirred at room temperature for 1 h then heated to 45° C. for additional 2 h. The reaction mixture was cooled, separated into two layers and the organic layer was washed with 0.5 N NaOH then brine. The chloroform layer was dried over sodium sulfate, filtered and concentrated. The crude product was purified by flash Silica chromatography {CombiFlash Companion—Presearch Ltd}, column size=330 g, flow rate=100 mL/min, elution gradient 0 to 100% EtOAc in isohexane over 40 minutes. Pure fractions were evaporated to dryness to afford 2-(4-bromo-3-chlorophenyl)acetonitrile (2.430 g, 9.48%) as a orange/yellow oil which solidified on standing.
Quantity
10.91 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25.3 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
31.64 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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